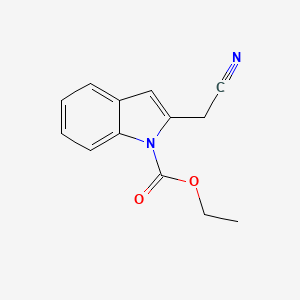
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester typically involves the acylation of indole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester can be compared with other similar compounds such as:
1H-Indole-1-carboxylic acid, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
1H-Indole-1-carboxylic acid, 2-(methyl)-, ethyl ester: This compound has a methyl group at the 2-position instead of a cyanomethyl group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activities compared to other indole derivatives .
Propiedades
Número CAS |
52618-53-8 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
ethyl 2-(cyanomethyl)indole-1-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(7-8-14)9-10-5-3-4-6-12(10)15/h3-6,9H,2,7H2,1H3 |
Clave InChI |
LWDLXPDXQWVSGP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C2=CC=CC=C2C=C1CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


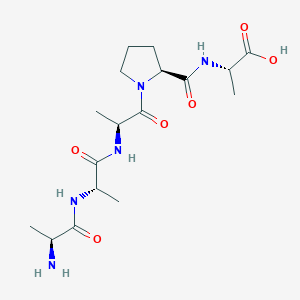

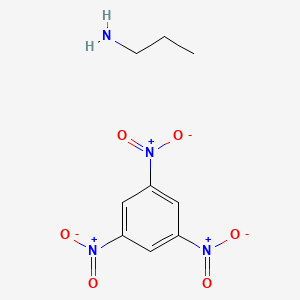
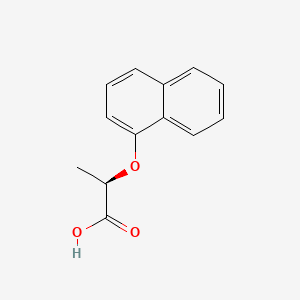
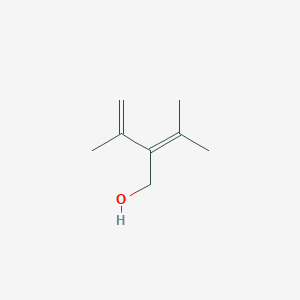
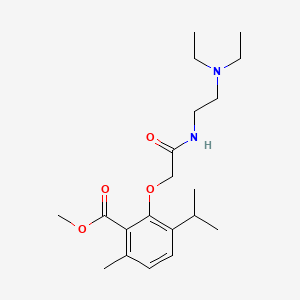
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
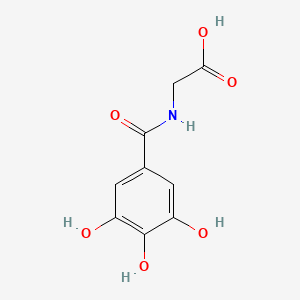
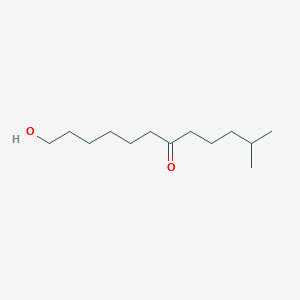
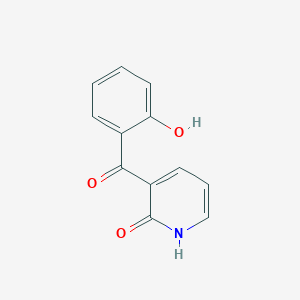
![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)
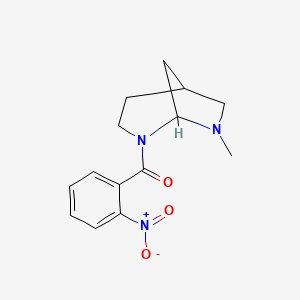

![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
